molecular formula C14H14ClNO4S2 B3729903 3-(4-chlorophenyl)sulfonyl-2,5-dimethylbenzenesulfonamide

3-(4-chlorophenyl)sulfonyl-2,5-dimethylbenzenesulfonamide

Cat. No.: B3729903
M. Wt: 359.9 g/mol
InChI Key: AAWYPBVJPAAMEL-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)sulfonyl-2,5-dimethylbenzenesulfonamide is an organic compound with the molecular formula C14H14ClNO4S2 It is characterized by the presence of a sulfonyl group attached to a chlorophenyl ring and a dimethylbenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)sulfonyl-2,5-dimethylbenzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2,5-dimethylbenzenesulfonamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)sulfonyl-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The chlorophenyl ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amines, thiols, and various substituted chlorophenyl derivatives.

Scientific Research Applications

3-(4-chlorophenyl)sulfonyl-2,5-dimethylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)sulfonyl-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. Additionally, the compound may interact with cellular pathways involved in inflammation or microbial growth, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)sulfonyl-N-(4-methoxyphenyl)-2,5-dimethylbenzenesulfonamide
  • 3-(4-chlorophenyl)sulfonyl-N-(3-fluorophenyl)-2,5-dimethylbenzenesulfonamide

Uniqueness

3-(4-chlorophenyl)sulfonyl-2,5-dimethylbenzenesulfonamide is unique due to its specific structural features, such as the presence of both chlorophenyl and dimethylbenzenesulfonamide moieties. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO4S2/c1-9-7-13(10(2)14(8-9)22(16,19)20)21(17,18)12-5-3-11(15)4-6-12/h3-8H,1-2H3,(H2,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAWYPBVJPAAMEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)S(=O)(=O)N)C)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-chlorophenyl)sulfonyl-2,5-dimethylbenzenesulfonamide
Reactant of Route 2
3-(4-chlorophenyl)sulfonyl-2,5-dimethylbenzenesulfonamide
Reactant of Route 3
3-(4-chlorophenyl)sulfonyl-2,5-dimethylbenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
3-(4-chlorophenyl)sulfonyl-2,5-dimethylbenzenesulfonamide
Reactant of Route 5
3-(4-chlorophenyl)sulfonyl-2,5-dimethylbenzenesulfonamide
Reactant of Route 6
3-(4-chlorophenyl)sulfonyl-2,5-dimethylbenzenesulfonamide

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